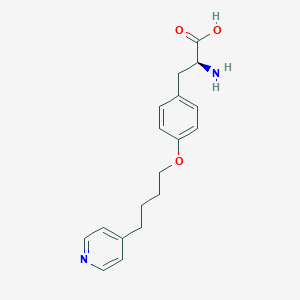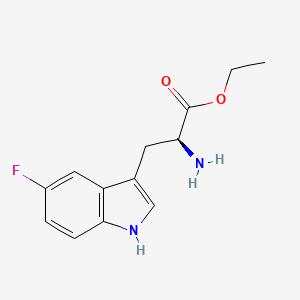
ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate typically involves multicomponent reactions (MCRs). These reactions are known for their efficiency and sustainability, as they allow the combination of multiple starting materials in a single step to form complex molecules . One common method involves the reaction of 1H-indole-3-carbaldehyde with ethyl isocyanoacetate and an amine under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent reduction and energy-efficient processes, is crucial in industrial settings .
化学反応の分析
Types of Reactions
Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and proteins through various mechanisms, such as competitive inhibition and allosteric modulation . These interactions can influence biochemical pathways involved in inflammation, cell proliferation, and neurotransmission .
類似化合物との比較
Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate can be compared with other indole derivatives, such as:
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar and studied for its potential as a Notum inhibitor.
2-(5-fluoro-1H-indol-3-yl)ethanol: Another indole derivative with applications in biotechnology and the pharmaceutical industry.
1H-indole-3-carbaldehyde: A precursor in the synthesis of various biologically active molecules.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C13H15FN2O2 |
|---|---|
分子量 |
250.27 g/mol |
IUPAC名 |
ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H15FN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3/t11-/m0/s1 |
InChIキー |
DHTFJAFPZBGEKP-NSHDSACASA-N |
異性体SMILES |
CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)F)N |
正規SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


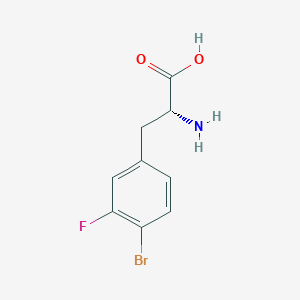
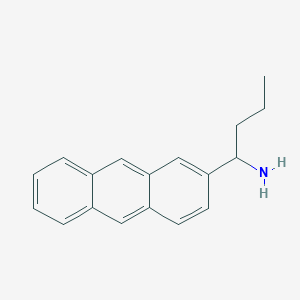
![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminocyclopropanecarboxylate](/img/structure/B13056919.png)
![1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B13056921.png)
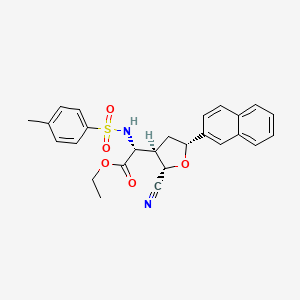
![N'-[(2-chloro-6-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13056930.png)
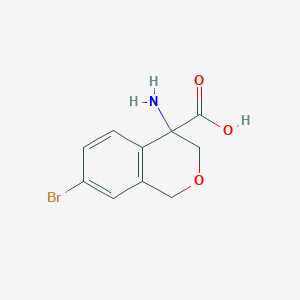
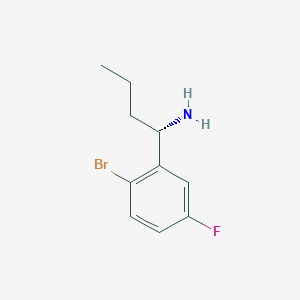
![(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13056953.png)
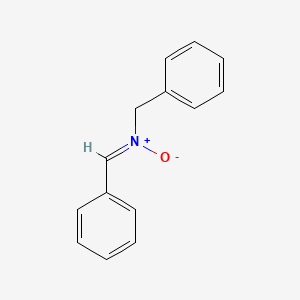
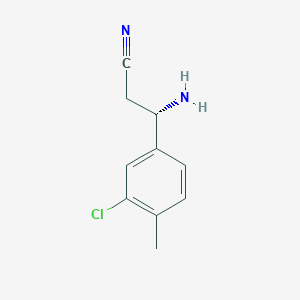
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13056970.png)

